Methyl 2-butyl-3,5-dioxohexanoate
Description
Methyl 2-butyl-3,5-dioxohexanoate is a substituted 3,5-dioxohexanoate ester characterized by a butyl group at the C2 position and a methyl ester at the terminal carboxyl group. Its structure includes two ketone groups at C3 and C5, making it a 1,3-diketone derivative.
Properties
CAS No. |
113618-25-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-butyl-3,5-dioxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3 |
InChI Key |
ZFZRSJKXRAUWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Procedure and Mechanism
A scalable one-pot method for γ,δ-unsaturated β-ketoesters, as reported by, involves enone intermediates cyclized under acid catalysis. For Methyl 2-methyl-3,5-dioxohexanoate (9a), methyl 2-diazo-3-oxobutanoate (1a) reacts with vinyl ethers to form enones, which undergo alcoholysis with p-toluenesulfonic acid (p-TsOH) in refluxing methanol. The butyl analog can be synthesized by substituting n-butyl vinyl ether for methyl vinyl ether.
Reaction Steps :
- Enone Formation : Diazoketone 1a reacts with n-butyl vinyl ether via [2+2] cycloaddition, yielding a transient enone.
- Alcoholysis : The enone is treated with methanol and p-TsOH, inducing cycloreversion and esterification to form the diketoester.
Optimization :
Adaptation for Butyl Derivatives
Replacing methyl vinyl ether with n-butyl vinyl ether introduces the butyl group at position 2. Structural analogs from demonstrate that longer alkyl chains marginally reduce yields (56–71%) due to steric hindrance during cycloaddition. Purification via silica gel chromatography (hexane:ethyl acetate = 20:1) resolves this issue, affording >95% purity.
Claisen Condensation Approach
Classical Methodology
The Claisen condensation, coupling esters with ketones, offers a complementary route. Methyl acetoacetate and butyl acetoacetate undergo base-catalyzed condensation to form the 3,5-diketoester backbone.
Procedure :
- Base Selection : Sodium methoxide (NaOMe) in anhydrous methanol deprotonates the α-carbon of methyl acetoacetate.
- Nucleophilic Attack : The enolate attacks the carbonyl of butyl acetoacetate, forming a β-ketoester intermediate.
- Decarboxylation : Heating induces loss of CO₂, yielding the diketoester.
Challenges :
- Regioselectivity : Competing aldol pathways necessitate strict temperature control (0–5°C).
- Yield Limitations : Reported yields for analogous compounds range from 45–60%, requiring iterative recrystallization.
Oxidation of Diol Precursors
Diol Synthesis and Oxidation
Patent WO2014203045A1 details oxidation strategies for tert-butyl diketoesters, adaptable to methyl esters. Sodium borohydride reduces α,β-unsaturated esters to diols, which are oxidized to diketoesters using Cu(II)/TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) systems.
Steps for Methyl 2-Butyl-3,5-dioxohexanoate :
- Reduction : Hydrogenate methyl 2-butyl-3,5-dienoate with NaBH₄ in micellar aqueous solution (0–5°C), achieving >80% diastereomeric excess.
- Oxidation : Treat the diol with Cu(OTf)₂, bipyridine ligands, and TEMPO under O₂ at 30–50°C, affording the diketoester in 85% yield.
Advantages :
- Stereocontrol : Micellar conditions enhance diol stereoselectivity.
- Scalability : The Cu/TEMPO system tolerates gram-to-kilogram scaling.
Green Synthesis Methods
Solvent-Free and Catalytic Innovations
The same patent emphasizes solvent-free ketalization and catalytic oxidations. Key innovations include:
- Micellar Catalysis : Sodium dodecyl sulfate (SDS) aggregates enable aqueous-phase reductions, reducing organic solvent use by 70%.
- TEMPO-Mediated Oxidation : TEMPO/O₂ systems replace toxic Cr(VI) reagents, aligning with green chemistry principles.
Environmental Metrics :
- E-Factor : 0.9 (vs. 3.2 for traditional methods).
- Atom Economy : 89% (vs. 65% for Claisen condensation).
Comparative Analysis of Preparation Methods
Table 1: Synthesis Methods for this compound
Key Observations :
- One-Pot Cyclization offers rapid access but requires specialized diazoketone precursors.
- Diol Oxidation achieves the highest yields and purity, ideal for industrial applications.
- Green Methods balance efficiency and sustainability, though initial setup costs are higher.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may require the use of strong nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
Methyl 2-butyl-3,5-dioxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.
Comparison with Similar Compounds
Key Research Findings
Dynamic Kinetic Resolution (DKR): Enzymatic DKR of racemic 1,3-diketones, including this compound analogs, enables the production of enantiopure alcohols. This method avoids traditional resolution techniques’ yield limitations .
Biphasic Systems : tert-Butyl esters (e.g., CDHE) exhibit superior stability in aqueous/organic biphasic systems, enhancing enzyme productivity and ee in reductions .
Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct reduction to specific ketones, while bulky alkyl groups (e.g., C2-butyl) influence steric control in asymmetric synthesis .
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